2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2 is a stable isotope-labeled compound used primarily in scientific research. This compound is a derivative of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline, which is a heterocyclic aromatic amine (HAA) found in cooked meats and fish. It is known for its mutagenic and carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline involves heating a mixture of creatinine, glucose, and glycine in diethylene glycol containing 14% water at 128°C for 2 hours. The mutagens formed are then purified through various chromatographic techniques . The stable isotope-labeled version, 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2, is synthesized similarly but incorporates isotopically labeled precursors.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis would involve scaling up the laboratory methods and ensuring the incorporation of stable isotopes in the precursors.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of N-hydroxy derivatives.
O-acetylation: Catalyzed by N-acetyltransferase 2 (NAT2), forming O-acetylated products.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes, typically in the presence of NADPH and oxygen.
O-acetylation: N-acetyltransferase 2, acetyl-CoA as the acetyl donor.
Major Products
Deoxyguanosine-C8-MeIQx: A DNA adduct formed during the bioactivation of the compound.
Scientific Research Applications
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2 is used extensively in scientific research, particularly in the following fields:
Chemistry: Studying the metabolic pathways and reaction mechanisms of heterocyclic aromatic amines.
Biology: Investigating the mutagenic and carcinogenic effects of HAAs on cellular and molecular levels.
Medicine: Understanding the role of HAAs in cancer development and progression.
Industry: Used in food safety research to assess the formation of mutagens during cooking processes.
Mechanism of Action
The compound exerts its effects through bioactivation, which involves:
N-hydroxylation: Catalyzed by cytochrome P450 enzymes, forming N-hydroxy derivatives.
O-acetylation: Catalyzed by N-acetyltransferase 2, leading to the formation of reactive intermediates that can bind to DNA and form adducts.
DNA Adduct Formation: The reactive intermediates bind to DNA, causing mutations and potentially leading to carcinogenesis.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ): Another HAA found in cooked meats, known for its mutagenic properties.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): A prevalent HAA in cooked meats, also mutagenic and carcinogenic.
Uniqueness
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides a significant advantage in research, enabling detailed investigation of the compound’s behavior and interactions in biological systems .
Biological Activity
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2 (often referred to as MeIQx) is a synthetic compound belonging to the class of imidazoquinoxalines. It has garnered significant attention due to its biological activity, particularly its carcinogenic potential as a food-derived mutagen. This article examines the biological activity of MeIQx, focusing on its carcinogenic properties, metabolic pathways, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the following features:
- Chemical Formula : C₁₁H₁₁N₅ (for the non-labeled version)
- Molecular Weight : Approximately 213.24 g/mol
- IUPAC Name : 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline
MeIQx is primarily formed during the cooking of certain foods at high temperatures, particularly meats and fish .
Carcinogenicity
MeIQx has been classified as a probable human carcinogen based on experimental evidence. Studies have demonstrated that it induces tumors in various animal models. Notably:
- Mouse Studies : In newborn male B6C3F1 mice injected with varying doses of MeIQx, there was a significant increase in the incidence of hepatocellular adenomas compared to controls after 12 months .
- Rat Studies : Male Sprague-Dawley rats administered MeIQx showed a dose-dependent relationship with tumor formation. At higher doses, tumors were observed in liver and kidney tissues .
Metabolic Pathways
The metabolism of MeIQx involves several pathways leading to the formation of various metabolites that contribute to its biological activity:
- Phase I Metabolism : Involves the action of cytochrome P450 enzymes which convert MeIQx into several hydroxylated derivatives and N-hydroxy derivatives. These metabolites can form reactive intermediates that bind covalently to DNA and proteins, leading to mutagenic effects .
- Phase II Metabolism : Includes conjugation reactions where metabolites are further processed into sulfate and glucuronide derivatives for excretion. The efficiency of these pathways can vary significantly based on dosing and the presence of other compounds like polychlorinated biphenyls (PCBs) which can induce cytochrome P450 enzymes .
Mutagenicity
MeIQx has been shown to exhibit mutagenic properties in various assays:
- In the Ames test using Salmonella typhimurium strains TA98 and TA100, MeIQx demonstrated strong mutagenic activity in the presence of an exogenous metabolic system (S9 mix), indicating that its mutagenic form is likely a reactive ester derived from its N-hydroxy derivative .
Dietary Exposure
Research indicates that dietary exposure to MeIQx occurs predominantly through the consumption of cooked meats. A study highlighted that individuals consuming grilled or fried meats had higher levels of MeIQx in their urine compared to those who consumed boiled or raw meats. This suggests a direct correlation between cooking methods and MeIQx exposure levels .
Cancer Incidence Correlation
Epidemiological studies have suggested a link between high consumption of well-done meats (which typically contain higher levels of MeIQx) and increased risks of colorectal cancer. This correlation underscores the importance of understanding the biological activity of food-derived carcinogens like MeIQx in public health contexts .
Summary Table of Key Findings
Aspect | Details |
---|---|
Chemical Class | Imidazoquinoxaline |
Carcinogenic Potential | Induces tumors in animal models; classified as probable human carcinogen |
Key Metabolites | N-hydroxy derivatives; hydroxylated metabolites |
Mutagenicity Assays | Strongly mutagenic in Ames test with S9 mix |
Dietary Sources | Found in high-temperature cooked meats; linked to increased cancer risk |
Properties
Molecular Formula |
C11H11N5 |
---|---|
Molecular Weight |
216.22 g/mol |
IUPAC Name |
3,8-dimethyl(213C,1,3-15N2)imidazolo[4,5-f]quinoxalin-2-amine |
InChI |
InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)/i11+1,15+1,16+1 |
InChI Key |
DVCCCQNKIYNAKB-LRPKJYPNSA-N |
Isomeric SMILES |
CC1=CN=C2C=CC3=C(C2=N1)[15N]=[13C]([15N]3C)N |
Canonical SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.